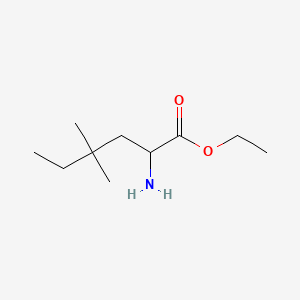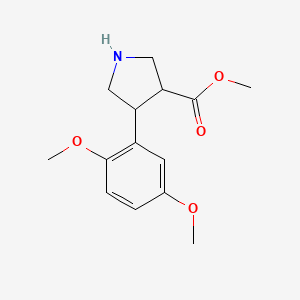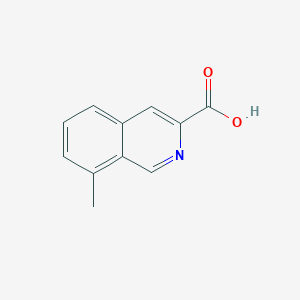
Ethyl 2-amino-4,4-dimethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-4,4-dimethylhexanoate is an organic compound with the molecular formula C10H21NO2 It is a derivative of hexanoic acid, featuring an amino group at the second carbon and two methyl groups at the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4,4-dimethylhexanoate can be synthesized through several methods. One common approach involves the alkylation of ethyl 2-aminohexanoate with isobutylene in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Another method involves the reductive amination of ethyl 2-oxo-4,4-dimethylhexanoate with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride. This reaction is usually carried out in a solvent such as methanol or ethanol at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of ethyl 2-nitro-4,4-dimethylhexanoate is another viable method, where the nitro group is reduced to an amino group using hydrogen gas and a metal catalyst like palladium on carbon.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-amino-4,4-dimethylhexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or ureas.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or isocyanates in the presence of a base like triethylamine.
Major Products
Oxidation: Ethyl 2-nitro-4,4-dimethylhexanoate.
Reduction: Ethyl 2-hydroxy-4,4-dimethylhexanoate.
Substitution: Ethyl 2-amido-4,4-dimethylhexanoate or ethyl 2-ureido-4,4-dimethylhexanoate.
Applications De Recherche Scientifique
Ethyl 2-amino-4,4-dimethylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor in the biosynthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-amino-4,4-dimethylhexanoate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being targeted.
Comparaison Avec Des Composés Similaires
Ethyl 2-amino-4,4-dimethylhexanoate can be compared with similar compounds such as:
Ethyl 2-aminohexanoate: Lacks the two methyl groups at the fourth carbon, resulting in different steric and electronic properties.
Ethyl 2-amino-4-methylhexanoate: Contains only one methyl group at the fourth carbon, leading to intermediate properties between ethyl 2-aminohexanoate and this compound.
Ethyl 2-amino-4,4-dimethylpentanoate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic characteristics, making it valuable for targeted synthetic applications.
Propriétés
Formule moléculaire |
C10H21NO2 |
|---|---|
Poids moléculaire |
187.28 g/mol |
Nom IUPAC |
ethyl 2-amino-4,4-dimethylhexanoate |
InChI |
InChI=1S/C10H21NO2/c1-5-10(3,4)7-8(11)9(12)13-6-2/h8H,5-7,11H2,1-4H3 |
Clé InChI |
OHDUBUUFFOIOKY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)CC(C(=O)OCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![cis-5',5'-Dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one](/img/structure/B15311922.png)


